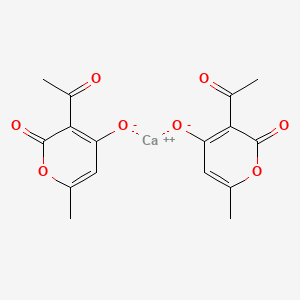

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium is an organocalcium compound with a complex structure. It's a derivative of pyran, modified with acetyl and methyl groups, bound to calcium. This compound is known for its applications in various chemical reactions and processes, often used as a catalyst or reagent due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions The synthesis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium typically involves the reaction of calcium salts with the appropriate pyran derivatives. One common method starts with the condensation of 3-acetyl-6-methylpyran-2,4(3H)-dione with calcium ions, under controlled pH and temperature conditions.

Industrial Production Methods Industrial production of this compound often involves large-scale batch reactions. This usually includes the use of calcium chloride and 3-acetyl-6-methylpyran-2,4(3H)-dione in the presence of solvents such as methanol or ethanol, ensuring high yield and purity. Reaction parameters such as temperature, pressure, and pH are meticulously controlled.

化学反応の分析

Types of Reactions Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary depending on the desired reaction, often involving solvents like toluene or acetone, with reactions conducted at ambient or slightly elevated temperatures.

Major Products Oxidation reactions generally yield carboxylic acids or diketones, while reduction reactions produce alcohols or diols. Substitution reactions often lead to the formation of more complex derivatives, useful in synthetic chemistry.

科学的研究の応用

Coordination Chemistry

Complex Formation:

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium acts as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is crucial for developing new materials and catalysts. For instance, studies have shown that similar diketones can form complexes with transition metals, enhancing their catalytic capabilities in organic reactions .

Catalytic Applications:

The compound's ability to stabilize metal ions makes it a candidate for use in catalytic processes. Research indicates that metal complexes of diketones can facilitate reactions such as oxidation and polymerization, leading to more efficient industrial processes .

Materials Science

Synthesis of Advanced Materials:

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its role as a plasticizer and stabilizer in polymers can lead to improved material performance in various applications, including coatings and composites .

Nanocomposites:

Research has demonstrated that using this compound in the synthesis of nanocomposites can enhance the electrical and thermal conductivity of the resulting materials. This application is particularly relevant in the development of electronic components and sensors .

Biomedical Applications

Antimicrobial Properties:

Emerging studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its potential use in medical formulations could lead to advancements in antimicrobial treatments and coatings for medical devices .

Drug Delivery Systems:

The compound's coordination properties can be exploited for drug delivery applications. By forming complexes with therapeutic agents, it may enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic effectiveness .

Case Studies

作用機序

The effects of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium are mediated through its interaction with other molecules at the molecular level. The calcium ion plays a pivotal role in these interactions, often stabilizing reaction intermediates or acting as a Lewis acid to catalyze reactions. Specific pathways and molecular targets can vary depending on the particular application or reaction in which the compound is used.

類似化合物との比較

Comparing Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium with other similar compounds highlights its uniqueness. Similar compounds include other organocalcium complexes and pyran derivatives, such as:

Bis(acetylacetonato)calcium

Bis(benzoylacetonato)calcium

Bis(ethylacetoacetato)calcium

What sets this compound apart is its specific structural modifications, which confer distinct reactivity and stability, making it suitable for specialized chemical reactions and applications.

There you have it! Anything you'd like me to deep dive into or anything else I can do for you?

生物活性

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium, commonly referred to as calcium bis(acetylacetonate), is a metal complex derived from 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H14CaO8. The structure consists of two acetylacetonate ligands coordinated to a calcium ion, which influences its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of calcium bis(acetylacetonate) and its derivatives. The compound exhibits significant activity against various bacterial strains, particularly gram-positive bacteria.

- Minimum Inhibitory Concentrations (MICs) :

- A study found that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones showed MICs as low as 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .

- The presence of bulky substituents at the C-2 position enhances antibacterial activity, indicating a structure-activity relationship that merits further exploration.

Antifungal Activity

Calcium bis(acetylacetonate) has also demonstrated antifungal properties. Research indicates that it can inhibit the growth of various phytopathogenic fungi, making it a potential candidate for agricultural applications.

Antioxidant Activity

The compound's antioxidant capabilities have been evaluated in several studies. Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Research findings suggest that calcium bis(acetylacetonate) can scavenge free radicals effectively, contributing to its potential health benefits .

Case Studies

- Antimicrobial Evaluation : A comparative study involving calcium bis(acetylacetonate) and other metal complexes showed that it outperformed many traditional antibiotics in inhibiting bacterial growth .

- Agricultural Application : In a field trial, calcium bis(acetylacetonate) was tested as a fungicide on crops infected with Fusarium species. Results indicated a significant reduction in disease incidence compared to untreated controls .

Data Summary

特性

CAS番号 |

33518-81-9 |

|---|---|

分子式 |

C16H14CaO8 |

分子量 |

374.35 g/mol |

IUPAC名 |

calcium;3-acetyl-6-methyl-2-oxopyran-4-olate |

InChI |

InChI=1S/2C8H8O4.Ca/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,10H,1-2H3;/q;;+2/p-2 |

InChIキー |

MFBPHBWAQKFBOH-UHFFFAOYSA-L |

SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |

正規SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |

Key on ui other cas no. |

33518-81-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。